molecular formula C7H18Cl2N2 B1449870 (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride CAS No. 1400744-18-4

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Cat. No. B1449870
CAS RN: 1400744-18-4
M. Wt: 201.13 g/mol
InChI Key: WGPVXFHARJYQQA-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, also known as (R)-1-Methyl-3-aminomethyl-piperidine·2HCl, is an organic compound with the chemical formula C7H17Cl2N. This molecule is an isomer of (S)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, which is a chiral molecule with two enantiomers. (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a white crystalline solid that is insoluble in water and soluble in methanol and ethanol. It is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis.

Scientific Research Applications

Efficient Synthesis

An efficient synthesis method for (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, starting from lysine, showcases its potential as a building block in pharmaceutical research. This synthesis involves an in situ formation of aziridinium, which undergoes an intramolecular ring opening, highlighting its accessibility for further exploration in asymmetric catalysis or as a pharmaceutical intermediate (Deniau et al., 2008).

CGRP Receptor Antagonist

The compound has been utilized in the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective synthesis of this antagonist demonstrates the chemical's role in creating novel pharmaceutical agents. This synthesis process also emphasizes the importance of chiral centers and the advantages of different synthesis routes (Cann et al., 2012).

Antitumor Activity

Research into piperazine-based tertiary amino alcohols and their dihydrochlorides, derived from aminomethylation processes, indicates potential antitumor activity. These compounds, upon further conversion, have shown effects on tumor DNA methylation in vitro, suggesting a promising area for the development of anticancer therapies (Hakobyan et al., 2020).

Novel Heterocyclic Amino Acids

The synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrate the compound's utility as a chiral and achiral building block for heterocyclic amino acids. This work opens new avenues for the design of peptides and peptide-based pharmaceuticals (Matulevičiūtė et al., 2021).

Dipeptidyl Peptidase IV Inhibitors

Structures containing the (R)-3-amino-3-methyl piperidine unit, as explored in a series of compounds, exhibit moderate inhibitory activity for dipeptidyl peptidase IV (DPP-4). This discovery underlines the compound's relevance in developing new treatments for conditions such as diabetes, showcasing its pharmacokinetic profile and oral bioavailability (Nishio et al., 2010).

properties

IUPAC Name

[(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVXFHARJYQQA-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Reactant of Route 2
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Reactant of Route 3
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Reactant of Route 5
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.